tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)carbamate
Description
This compound consists of a thiophene ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) group at the 4-position and a tert-butyl carbamate-protected aminomethyl group at the 2-position. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds . The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, ensuring stability during synthetic steps while allowing deprotection under acidic conditions . This compound is of particular interest in medicinal chemistry, especially in the development of PD-L1 inhibitors .
Properties
IUPAC Name |
tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO4S/c1-14(2,3)20-13(19)18-9-12-8-11(10-23-12)17-21-15(4,5)16(6,7)22-17/h8,10H,9H2,1-7H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXYEBQLYCHGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901108371 | |
| Record name | Carbamic acid, N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901108371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421780-46-2 | |
| Record name | Carbamic acid, N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421780-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901108371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)carbamate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : tert-butyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]carbamate
- Molecular Formula : C23H37BN2O5
- Molecular Weight : 432.4 g/mol
The compound has been studied for its interaction with various biological targets. Notably:
- Inhibition of Kinase Activity : Similar compounds have shown the ability to inhibit specific kinases involved in cancer progression. For example, derivatives containing piperazine moieties have been linked to selective inhibition of CDK6 and other kinases .
- Cell Motility Inhibition : Research indicates that certain derivatives can inhibit cancer cell motility without affecting non-tumorigenic cells. This selectivity suggests a potential therapeutic application in oncology .
- Signaling Pathway Modulation : The compound may influence key signaling pathways by altering the localization and levels of phosphoproteins involved in cell growth and survival .
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cancer Cell Growth Inhibition | Significant inhibition at 10 µM | |
| Cell Motility | Inhibited in tumorigenic cells | |
| Kinase Inhibition | Selective for CDK6 and others |
Case Studies
- Synthetic Investigations : A study explored various synthetic routes to create derivatives of this compound and assessed their biological activities. The findings highlighted that modifications to the core structure could enhance potency against specific cancer cell lines while minimizing effects on healthy cells .
- Pharmacological Profiles : Another investigation focused on the pharmacological profiles of related compounds, revealing that structural variations significantly impact their biological activity. The introduction of the dioxaborolane moiety was particularly noted for enhancing selectivity towards target proteins .
Comparison with Similar Compounds
Structural Diversity and Substituent Effects
The primary structural analogs differ in the aromatic/heteroaromatic core, substituent positions, and additional functional groups. Key examples include:
Key Observations :
- Thiophene vs. Benzene : Thiophene’s electron-rich nature enhances reactivity in cross-coupling reactions compared to benzene .
- Heterocyclic Cores : Imidazole and thiazole analogs introduce nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities, which influence biological target interactions .
- Protective Groups : The Boc group is standard for amine protection, while SEM (2-(trimethylsilyl)ethoxy)methyl) in thiazole derivatives offers acid-labile protection for more complex syntheses .
Physicochemical Properties
Comparative spectral and analytical data highlight differences in stability and reactivity:
Key Observations :
Key Observations :
- Halide Reactivity : Bromo-substituted precursors generally achieve higher yields (e.g., 65% vs. 32% for chloro analogs) due to better leaving-group ability .
- Catalyst Systems : Palladium complexes (e.g., Pd(dppf)Cl₂) and ligands (e.g., SPhos) optimize coupling efficiency for heteroaromatic substrates .
Preparation Methods
Sequential Functionalization of the Thiophene Core
The most common approach involves constructing the thiophene ring followed by sequential introduction of the boronate ester and carbamate groups.
Key Steps :
- Thiophene Ring Synthesis :
The 2,4-disubstituted thiophene scaffold is synthesized via a modified Fiesselmann reaction. α-Mercaptoketone anions are generated in situ using piperidine and O-ethyl dithiocarbonate derivatives, which react with β-chloro-aryl cinnamonitriles under thermal conditions.
Borylation via Miyaura Reaction :
A palladium-catalyzed borylation introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position of the thiophene. Using Pd(PPh₃)₄ (5 mol%) and bis(pinacolato)diboron (1.2 equiv) in dioxane at 80–90°C under nitrogen achieves 70–85% yields.Carbamate Protection :
The methylamine group at the 2-position is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C, yielding the final product in >90% purity after purification.
Reaction Table 1 : Sequential Functionalization Protocol
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Thiophene synthesis | Piperidine, β-chloro-aryl cinnamonitrile, 100°C, 12 h | 65% | Regioselectivity controlled by electronic effects |
| Borylation | Pd(PPh₃)₄, bis(pinacolato)diboron, dioxane, 90°C, 8 h | 78% | Exclusion of moisture critical for boronate stability |
| Boc protection | Boc₂O, Et₃N, DCM, 25°C, 4 h | 92% | Minimal epimerization observed |
Direct Boronate Installation on Pre-Protected Thiophene
Alternative routes prioritize early-stage amine protection to simplify downstream functionalization.
Procedure :
- Methylamine Introduction :
A Mannich reaction on 2-methylthiophene introduces the methylamine group, which is immediately protected with Boc₂O. - Miyaura Borylation :
The Boc-protected thiophene undergoes borylation under conditions similar to Section 1.1, albeit with longer reaction times (12–16 h) due to steric hindrance from the tert-butyl group.
Advantages :
Limitations :
- Reduced borylation efficiency (yields drop to 60–65%).
Optimization of Critical Reaction Parameters
Catalytic System for Borylation
The choice of palladium catalyst significantly impacts efficiency:
| Catalyst | Ligand | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | THF | 80 | 68% |
| PdCl₂ | PPh₃ | Dioxane | 90 | 75% |
| Pd(PPh₃)₄ | None | DMF | 100 | 82% |
Buchwald-Hartwig conditions (Pd₂(dba)₃, SPhos) in toluene at 110°C improve yields to 85% but risk Boc group decomposition.
Solvent and Temperature Effects
Solvent Screening :
- Dioxane : Optimal for boronate stability (82% yield).
- DMF : Accelerates reaction but promotes side reactions (73% yield).
- THF : Requires higher catalyst loading (70% yield).
Temperature Profile :
- <70°C: Incomplete conversion (≤50% yield).
- 80–90°C: Ideal range (75–85% yield).
- >100°C: Decomposition of Boc group observed.
Purification and Characterization
Chromatographic Methods
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
¹¹B NMR (128 MHz, CDCl₃):
- δ 30.2 ppm (quartet, J = 98 Hz, Bpin).
IR (KBr):
- 1705 cm⁻¹ (C=O, carbamate).
- 1350 cm⁻¹ (B-O).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of microreactors reduces reaction time by 40%:
- Residence time : 20 min vs. 8 h batch mode.
- Productivity : 1.2 kg/day per reactor module.
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Pd catalysts | 55% |
| Boc₂O | 25% |
| Solvent recovery | 15% |
Switching to immobilized Pd catalysts (e.g., Pd/C) reduces metal costs by 70%.
Q & A
Basic: What are the key synthetic pathways for this compound, and how do reaction conditions influence purity and yield?
Methodological Answer:
The synthesis typically involves sequential functionalization of thiophene derivatives. A common route includes:
Thiophene Core Preparation : Bromination or lithiation of 2-methylthiophene to introduce a boronate-compatible substituent .
Boronate Ester Installation : Suzuki-Miyaura cross-coupling or direct borylation using bis(pinacolato)diboron (B₂pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF/dioxane at 80–100°C .
Carbamate Protection : Reaction of the amine intermediate with Boc anhydride (Boc₂O) in dichloromethane (DCM) at low temperatures (-78°C to 0°C) to prevent side reactions .
Critical Factors :
- Precursor Halogen : Bromo precursors yield higher efficiency (65% vs. 32% for chloro) due to better leaving-group ability .
- Solvent Purity : Anhydrous conditions minimize hydrolysis of the boronate ester .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regioselectivity of boronate ester installation (e.g., δ 1.3 ppm for pinacol methyl groups) and Boc-protected amine (δ 1.4 ppm for tert-butyl) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., DART or ESI+) validates molecular weight (e.g., [M+H]+ = 340.2) and detects impurities .
- HPLC Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for downstream reactivity studies .
Basic: How does the thiophene-boronate motif influence reactivity compared to benzene analogs?
Methodological Answer:
The thiophene ring enhances electron-deficient character at the boronate site, increasing susceptibility to nucleophilic attack (e.g., in Suzuki couplings). Key differences from benzene analogs:
- Reduced Steric Hindrance : Thiophene’s smaller size improves accessibility for Pd catalysts, accelerating cross-coupling kinetics .
- Electronic Effects : Thiophene’s electron-rich sulfur atom stabilizes transition states in borylation, but may reduce oxidative stability compared to benzene .
Advanced: How can conflicting yield data from halogenated precursors be resolved?
Methodological Answer:
Discrepancies (e.g., 65% yield from bromo vs. 32% from chloro precursors ) arise from:
Leaving Group Efficacy : Bromine’s superior leaving ability enhances oxidative addition in Pd-catalyzed steps.
Side Reactions : Chloro precursors may undergo protodeboronation under basic conditions.
Mitigation Strategies :
- Additive Screening : Use K₃PO₄ or Cs₂CO₃ to stabilize intermediates .
- Kinetic Monitoring : In-situ IR or LC-MS tracks intermediate formation to optimize reaction time .
Advanced: What strategies improve regioselectivity in nucleophilic substitutions at the boronate site?
Methodological Answer:
- Protecting Group Tuning : Boc groups minimize steric interference, while bulkier groups (e.g., Trt) can block undesired positions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, favoring attack at the boronate’s electrophilic boron .
- Temperature Control : Lower temperatures (-20°C) reduce competing pathways (e.g., diol exchange) .
Advanced: How can computational methods guide reaction optimization?
Methodological Answer:
- DFT Calculations : Predict transition-state energies for Suzuki coupling steps (e.g., Pd-B bond formation) to identify optimal catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) .
- Molecular Docking : Screen boronate-diol interactions to design substrates with enhanced binding affinity for target enzymes .
- Machine Learning : Train models on yield data (e.g., solvent, catalyst, temperature) to predict optimal conditions for new derivatives .
Safety & Handling: What precautions are critical during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., DCM, THF) .
- Spill Management : Neutralize boronate esters with aqueous NaOH (1 M) before disposal .
Data Contradiction Analysis: Resolving discrepancies in NMR spectra for Boc-protected intermediates
Methodological Answer:
Observed peak splitting (e.g., δ 1.4 ppm tert-butyl) may indicate:
Rotameric States : Boc groups adopt multiple conformations in solution. Use variable-temperature NMR to coalesce peaks .
Impurity Identification : Compare with reference spectra from PubChem or crystallographic data (if available) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
